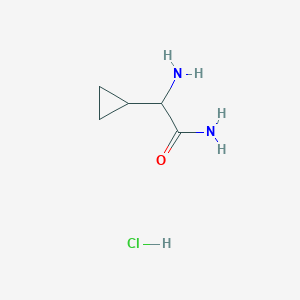

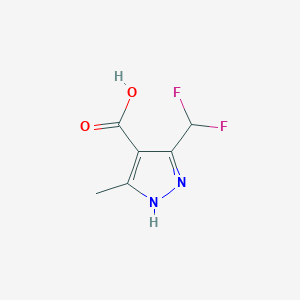

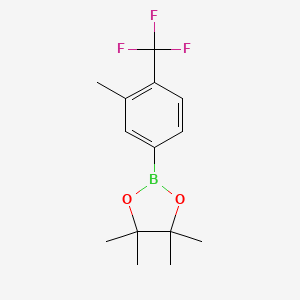

![molecular formula C15H16ClNO B1444704 3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride CAS No. 1186234-47-8](/img/structure/B1444704.png)

3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride

Overview

Description

“3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride” appears to be a derivative of azetidine12. Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry2. They are known for their reactivity, which is driven by a considerable ring strain2. However, specific information about “3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride” was not found in the search results.

Synthesis Analysis

Azetidines can be synthesized through various methods12. For instance, Smith and co-workers have reported the synthesis of (S)-2-methylazetidine from 1,3-butanediol1. The protocol involved an initial mesylation of ®-(−)-1,3-butanediol to yield a bis-mesylated product, which on treatment with benzylamine, afforded the desired azetidine1. However, the specific synthesis process for “3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride” was not found in the search results.

Molecular Structure Analysis

The molecular structure of azetidine is a four-membered nitrogen-containing heterocycle34. The ring strain of azetidines lies between that of less stable aziridines and unreactive pyrrolidines2. This provides a highly attractive entry to bond functionalization2. However, the specific molecular structure of “3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride” was not found in the search results.

Chemical Reactions Analysis

Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions2. They are excellent candidates for ring-opening and expansion reactions1. However, the specific chemical reactions involving “3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride” were not found in the search results.

Physical And Chemical Properties Analysis

The search results did not provide specific physical and chemical properties for “3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride”.Scientific Research Applications

Synthesis and Characterization

Chemical Synthesis and Analysis

The compound has been involved in various synthetic pathways. For instance, it is part of the synthesis of Biphenyl 4-carboxylic acid((3- chloro 2-(substituted phenyl) - 4- oxo azetidine-1-yl) amide, indicating its relevance in the formation of structurally complex molecules (Patel, Malik, & Bhatt, 2009). Synthesis of related compounds, like 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride, involves intricate chemical pathways and showcases the compound's utility in complex chemical syntheses (Zhang, 2011).

Structural and Functional Characterization

The compound has been involved in studies focusing on the structural and functional characterization of azetidine derivatives. For example, studies have been conducted on the synthesis and characterization of azetidin-2-one and 1,3-oxazepine derivatives using Schiff bases derived from 1,1’-biphenyl-4,4’-diamine (Hanoon, Al Hussain, & Abass, 2021).

Medicinal Chemistry and Pharmacology

Anticancer Properties

The compound or its derivatives have been studied for their anticancer properties. For instance, a series of thiourea compounds bearing 3-(4-methoxyphenyl)azetidine moiety were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines, indicating the potential of such compounds in cancer treatment (Parmar et al., 2021).

Antioxidant and Antimicrobial Activities

Novel Schiff bases and azetidines derived from phenyl urea derivatives have been synthesized and tested for in-vitro antioxidant activity, suggesting the compound's role in the development of new therapeutics with antioxidant properties (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).

Safety And Hazards

Azetidine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard567. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation567. However, the specific safety and hazards information for “3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride” was not found in the search results.

Future Directions

Azetidines have seen remarkable advances in their chemistry and reactivity2. They are used in organic synthesis and medicinal chemistry, and their potential in peptidomimetic and nucleic acid chemistry is considered remarkable1. However, the specific future directions for “3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride” were not found in the search results.

properties

IUPAC Name |

3-(4-phenylphenoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO.ClH/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)17-15-10-16-11-15;/h1-9,15-16H,10-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNOVPANGOZXQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

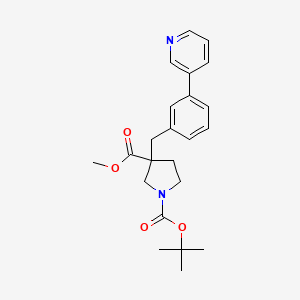

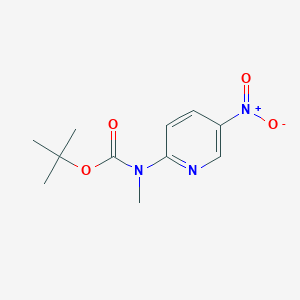

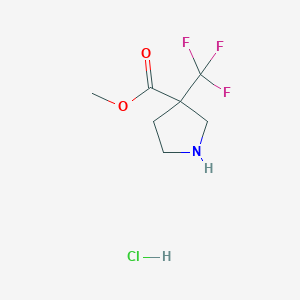

![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1444631.png)

![3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione](/img/structure/B1444637.png)